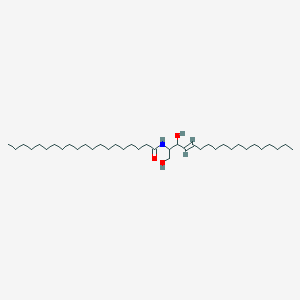

C20 Ceramide

Description

Properties

Molecular Formula |

C38H75NO3 |

|---|---|

Molecular Weight |

594.0 g/mol |

IUPAC Name |

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |

InChI Key |

XWBWIAOWSABHFI-QOSDPKFLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

C20 Ceramide Accumulation: The Chain-Length Specific Driver of Hepatic and Systemic Insulin Resistance

Topic: C20 Ceramide Accumulation in Insulin Resistance Pathways Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: Beyond "Total Ceramide"

For decades, the "lipotoxicity hypothesis" centered on total ceramide accumulation as the primary antagonist of insulin signaling. However, recent lipidomic advances have shattered this monolithic view. We now know that biological function is dictated by acyl chain length. While C16:0-ceramide (CerS6-derived) and C18:0-ceramide (CerS1-derived) are the canonical drivers of adipose and muscle insulin resistance (IR), C20:0-ceramide (d18:1/20:0) has emerged as a distinct, potent, and sexually dimorphic driver of metabolic dysfunction, particularly in the liver.

This guide dissects the specific accumulation of C20 ceramide, its unique enzymatic origins at the CerS2/CerS4 interface, and its mechanistic role in silencing the Akt/PKB signaling node. It provides actionable protocols for isolating this specific lipid species, distinguishing it from its C18 and C22 counterparts, and validating its role in drug discovery pipelines.

Mechanistic Foundation: The C20 Origin and Impact

The Enzymatic Handoff: CerS4 vs. CerS2

Unlike C16 ceramide, which is almost exclusively generated by Ceramide Synthase 6 (CerS6), C20 ceramide sits at a unique enzymatic intersection. It is synthesized by both CerS4 (specificity: C18–C20) and CerS2 (specificity: C20–C26).

-

Physiological Context: Under homeostatic conditions, CerS2 is the dominant isoform in the liver, driving the synthesis of Very Long Chain Ceramides (C22–C24), which are generally considered protective or benign.

-

Pathological Shift: In states of insulin resistance (T2D, NAFLD), there is often a dysregulation of CerS activity. A shift toward C20 accumulation suggests a "stall" in the chain-elongation machinery or an upregulation of CerS4.

-

Substrate Availability: Accumulation is also driven by the cytosolic abundance of Arachidoyl-CoA (C20:0-CoA) , often elevated due to impaired mitochondrial

-oxidation.

The Signaling Blockade: PP2A and PKC

C20 ceramide does not merely disrupt membrane fluidity; it actively engages signaling proteins. The hydrophobic nature of the C20 acyl chain allows it to stabilize lipid rafts (caveolae) where insulin receptors reside, but its accumulation triggers two specific inhibitory pathways:

-

PP2A Activation: C20 ceramide allosterically activates Protein Phosphatase 2A (PP2A). PP2A directly dephosphorylates Akt (Protein Kinase B) at Thr308 and Ser473, effectively turning off the central hub of insulin signaling.

-

PKC

Translocation: Ceramide promotes the translocation of Protein Kinase C

Visualizing the Pathway

The following diagram illustrates the specific generation of C20 ceramide and its dual-mode inhibition of Insulin/Akt signaling.

Caption: Figure 1: The C20-Ceramide Axis. CerS4/2-mediated synthesis of C20 ceramide activates PP2A and PKCζ, directly suppressing Akt phosphorylation and halting glucose uptake.

Quantitative Landscape: C20 in Disease Models

The following table summarizes fold-changes of C20 ceramide observed in key models of metabolic disease, highlighting its specific relevance compared to other chain lengths.

| Disease Model | Tissue | C20:0 Fold Change | Associated Phenotype | Reference |

| Human T2DM (Plasma) | Systemic | ↑ 1.4x | Positively associated with HOMA-IR and T2DM incidence. | |

| HFD Male Mice | Liver | ↑ 2.1x | Correlates with hepatic IR in males only (Sex-dimorphism). | |

| Alcoholic Liver Disease | Liver | ↑ High | Co-accumulates with C16/C18; linked to ER stress and IR. | |

| CerS2 Haploinsufficiency | Liver | ↑ 1.5x | Compensatory increase due to loss of C22/C24 synthesis; drives IR. |

Experimental Protocols (Self-Validating Systems)

To rigorously study C20 ceramide, you cannot rely on total ceramide assays (e.g., DAG kinase assays) which lack chain-length resolution. You must use targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol A: Targeted Quantification of C20:0 Ceramide (LC-MS/MS)

Objective: Isolate and quantify C20:0 ceramide (d18:1/20:0) from liver or muscle tissue, ensuring separation from C18:0 and C22:0 isobaric interferences.

Reagents:

-

Internal Standard (IS): C17:0 Ceramide (d18:1/17:0) - Critical for normalization as it is non-endogenous.

-

Extraction Solvent: Isopropanol:Water:Ethyl Acetate (30:10:60 v/v).

-

Mobile Phase A: 2mM Ammonium Formate in MeOH/Water (50:50) + 0.2% Formic Acid.

-

Mobile Phase B: 2mM Ammonium Formate in MeOH/Isopropanol (50:50) + 0.2% Formic Acid.

Workflow:

-

Homogenization: Homogenize 20mg tissue in 500µL PBS.

-

Spike IS: Add 10 pmol of C17:0 Ceramide IS to every sample before extraction to account for recovery loss.

-

Lipid Extraction: Add 2mL Extraction Solvent. Vortex 1 min. Centrifuge 4000g x 10 min.

-

Phase Separation: Collect the upper organic phase. Re-extract lower phase once. Combine organic phases.

-

Drying: Evaporate under Nitrogen stream at 40°C. Reconstitute in 100µL Mobile Phase B.

-

LC-MS/MS Settings (MRM Mode):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Transition for C20:0 Ceramide: m/z 594.6 → 264.3 (Sphingosine backbone fragment).

-

Transition for C17:0 IS: m/z 552.5 → 264.3.

-

Retention Time Check: C20 must elute between C18 (~3.2 min) and C22 (~3.8 min).

-

Validation Step: Calculate the Recovery Rate of the IS. If recovery is <60% or >120%, the extraction failed and must be repeated.

Protocol B: In Vitro Induction of C20-Specific Insulin Resistance

Objective: Induce insulin resistance specifically via C20 accumulation, distinguishing it from Palmitate (C16) induced IR.

-

Cell Model: HepG2 (human hepatocyte) or C2C12 (myotube).

-

Fatty Acid Conjugation:

-

Prepare Arachidic Acid (C20:0) and Palmitic Acid (C16:0) .

-

Conjugate to BSA (fatty acid free) at a 2:1 molar ratio (FA:BSA) in 150mM NaCl at 37°C.

-

-

Treatment:

-

Treat cells with 200µM Arachidic Acid-BSA for 16 hours.

-

Control: BSA vehicle only.

-

-

Insulin Stimulation:

-

Wash cells 2x with PBS.

-

Stimulate with 100nM Insulin for 15 minutes.

-

-

Readout (Western Blot):

-

Primary Target: p-Akt (Ser473).

-

Downstream Target: p-GSK3

(Ser9). -

Loading Control: Total Akt / GAPDH.

-

-

Causality Check (Rescue):

-

Co-treat with Myriocin (SPT inhibitor, 10µM) or Fumonisin B1 (CerS inhibitor).

-

Result: If Arachidic Acid-induced IR is reversed by Myriocin, the effect is mediated by de novo C20 ceramide synthesis, not the fatty acid itself.

-

Therapeutic Implications & Drug Development

Targeting C20 accumulation presents a precision medicine opportunity, particularly for hepatic insulin resistance where global ceramide reduction might be deleterious (e.g., skin barrier integrity).

-

Target: CerS4 Inhibition. Unlike CerS2 KO (which causes liver damage) or CerS6 KO (obesity focused), modulating CerS4 could specifically lower the C18-C20 pool without abolishing the essential very-long-chain ceramides (C24) required for myelin and liver homeostasis.

-

Biomarker Strategy: In clinical trials, the ratio of C20:0 / C24:0 ceramide in plasma can serve as a surrogate marker for hepatic insulin sensitivity. A rising ratio indicates a shift toward pathological shorter-chain accumulation.

Workflow: Lipidomics-Driven Drug Discovery

Caption: Figure 2: Analytical workflow for using C20 ceramide ratios as a biomarker for Insulin Resistance.

References

-

Chew, W. S., et al. (2019). Large-scale lipidomics identifies a therapeutic window for sphingolipid dysregulation in metabolic disease. Journal of Lipid Research, 60(9), 1582-1599. [Link]

-

Raichur, S., et al. (2014). CerS2 Haploinsufficiency Inhibits

-Oxidation and Confers Susceptibility to Diet-Induced Steatohepatitis and Insulin Resistance.[1] Cell Metabolism, 20(4), 687-695.[1] [Link][2] -

Norheim, F., et al. (2013). Genetic, dietary, and sex-specific regulation of hepatic ceramides and the relationship between hepatic ceramides and IR. Journal of Lipid Research, 54(11), 3074-3084. [Link]

-

Longato, L., et al. (2012). Insulin Resistance, Ceramide Accumulation, and Endoplasmic Reticulum Stress in Human Chronic Alcohol-Related Liver Disease.[3] Oxidative Medicine and Cellular Longevity, 2012, 479348.[3] [Link]

-

Chaurasia, B., & Summers, S. A. (2015). Ceramides – Lipotoxic Inducers of Metabolic Disorders. Trends in Endocrinology & Metabolism, 26(10), 538-550. [Link]

Sources

- 1. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Resistance, Ceramide Accumulation, and Endoplasmic Reticulum Stress in Human Chronic Alcohol-Related Liver Dise… [ouci.dntb.gov.ua]

Molecular Mechanism of N-Arachidoyl-Sphingosine Signaling: An In-Depth Technical Guide

Executive Summary

N-arachidoyl-sphingosine (C20-Ceramide; d18:1/20:0) is a bioactive sphingolipid that functions as a critical regulator of membrane biophysics and cell fate. Unlike its shorter-chain counterpart C16-ceramide, which is classically pro-apoptotic and linked to insulin resistance, C20-ceramide often exhibits pro-survival, anti-apoptotic, and homeostatic properties . Its signaling mechanism is not driven by a single receptor-ligand interaction but by a biophysical rheostat : the ratio of C20:C16 acyl chains within the lipid bilayer determines membrane fluidity, lipid raft architecture, and the recruitment of downstream effectors. This guide dissects the molecular machinery, pathological implications, and quantification protocols for C20-ceramide signaling.

Part 1: Biochemical & Biophysical Foundations

Structural Identity & Synthesis

-

Chemical Structure: N-arachidoyl-D-erythro-sphingosine consists of a sphingosine backbone (d18:1) N-acylated with arachidic acid (20:0), a saturated very-long-chain fatty acid (VLCFA).

-

Enzymatic Origin:

-

Primary Synthase: Ceramide Synthase 2 (CerS2) . CerS2 has high specificity for CoA-activated VLCFAs (C20–C26).

-

Secondary Synthase: Ceramide Synthase 4 (CerS4) , which displays specificity for C18–C20 chains.[1]

-

Subcellular Localization: Synthesis occurs primarily in the Endoplasmic Reticulum (ER), followed by transport to the Golgi (via CERT) or mitochondria.

-

The Biophysical Mechanism: "The Platform Theory"

C20-ceramide signaling is fundamentally biophysical. Its specific chain length dictates its behavior in the membrane:

-

Membrane Ordering: The long C20 chain interdigitates into the opposing leaflet of the lipid bilayer, increasing membrane order and rigidity more effectively than shorter ceramides.

-

Platform Formation: C20-ceramide drives the coalescence of Ceramide-Rich Platforms (CRPs) . These are distinct from cholesterol-rich lipid rafts but often reorganize them. These platforms serve as signaling hubs that cluster receptors (e.g., CD95/Fas) and kinases.

-

Negative Curvature: The small polar head group relative to the bulky hydrophobic tail generates negative curvature, facilitating vesicle fusion and fission events critical for autophagy and exosome release.

Part 2: Signaling Mechanisms & The Acyl Chain Rheostat

The biological output of C20-ceramide is best understood in contrast to C16-ceramide. This dynamic balance is termed the Ceramide Acyl Chain Rheostat .

The Rheostat: C20 (Survival) vs. C16 (Death)

| Feature | C16-Ceramide (CerS5/6) | C20-Ceramide (CerS2) |

| Primary Effect | Pro-Apoptotic, Pro-Inflammatory | Pro-Survival, Proliferative, Homeostatic |

| Mitochondria | Forms large pores (MACs) releasing Cytochrome C | Stabilizes membrane; prevents C16-pore formation |

| ER Stress | Induces CHOP (Pro-death) | Mitigates ER Stress; maintains homeostasis |

| Insulin Signaling | Blocks Akt/PKB (Insulin Resistance) | Protective; prevents lipotoxicity |

| Liver Function | Promotes Steatosis | Essential for hepatocyte integrity |

Signaling Pathways

A. The Anti-Apoptotic Pathway

High levels of C20-ceramide can displace C16-ceramide from mitochondrial membranes. By preventing the oligomerization of C16-ceramide into channels, C20 preserves the mitochondrial membrane potential (

B. Autophagy Modulation

C20-ceramide (and its dihydro-precursor) is implicated in the induction of protective autophagy . It modulates the mTORC1 complex and promotes the formation of autophagosomes, likely through biophysical alteration of the ER-mitochondria contact sites.

C. ER Stress & The UPR

Deficiency in C20-ceramide (e.g., CerS2 knockout) leads to a compensatory increase in C16-ceramide. This imbalance activates the Unfolded Protein Response (UPR), specifically the IRE1

Visualization of Signaling Logic

Figure 1: The C20-Ceramide Signaling Network. CerS2-derived C20-ceramide acts as a biophysical stabilizer, counteracting the pro-apoptotic effects of C16-ceramide and promoting cell survival through membrane ordering and autophagy.

Part 3: Disease Relevance[2][3]

Hepatocellular Carcinoma (HCC) & Liver Disease

-

Mechanism: CerS2 expression is frequently downregulated in human tumors.

-

Consequence: Loss of C20-ceramide leads to a relative increase in C16-ceramide. This shift promotes anchorage-independent growth and metastasis . In non-cancerous liver, CerS2 ablation causes severe hepatopathy, insulin resistance, and mitochondrial dysfunction due to the loss of C20's protective role.

Neurodegeneration (Multiple Sclerosis)

-

Myelin Stability: C20 and C24 ceramides are essential components of myelin.

-

Pathology: In MS, there is often a shift towards shorter chains (C16). C20-ceramide is required for the long-term stability of the myelin sheath and protection of axons.

Part 4: Experimental Protocol (LC-MS/MS Quantification)

Objective: Accurate quantification of C20-ceramide (d18:1/20:0) in biological samples.[2][3][4][5][6][7][8] Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Sample Preparation (Modified MTBE Method)

-

Principle: Methyl-tert-butyl ether (MTBE) provides cleaner lipid extraction than traditional Folch (Chloroform/MeOH) methods and floats the lipid layer, reducing contamination.

-

Lysis: Homogenize tissue/cells in PBS. Protein quantify (BCA assay) for normalization.

-

Spiking: Add internal standard (C17-Ceramide or C12-Ceramide ) to the lysate before extraction to account for recovery loss.

-

Extraction: Add 300 µL Methanol (vortex) -> Add 1000 µL MTBE (shake 1 hr at RT).

-

Phase Separation: Add 250 µL MS-grade Water . Centrifuge (1000 x g, 10 min).

-

Collection: Collect the upper organic phase (MTBE). Re-extract lower phase if necessary.

-

Drying: Evaporate solvent under nitrogen stream or SpeedVac.

-

Reconstitution: Dissolve in 200 µL MeOH:Toluene (9:1) or starting mobile phase.

LC-MS/MS Parameters

-

Column: Reverse Phase C8 or C18 (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Gradient:

-

0-1 min: 60% B

-

1-8 min: Ramp to 100% B

-

8-10 min: Hold 100% B

-

10-12 min: Re-equilibrate 60% B

-

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

MRM Transitions (Quantification Table)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C20-Ceramide | 594.6 | 264.3 (Sphingosine base) | 30-40 |

| C16-Ceramide | 538.5 | 264.3 | 30-40 |

| C24-Ceramide | 650.6 | 264.3 | 35-45 |

| C17-Cer (IS) | 552.5 | 264.3 | 30-40 |

Workflow Diagram

Figure 2: Analytical Workflow. Step-by-step protocol for the specific isolation and quantification of C20-ceramide using LC-MS/MS.

References

-

Ceramide Signaling in Immunity: A Molecular Perspective Source: PMC / PubMed Central [Link]

-

Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases Source: PMC / NIH [Link]

-

Characterization of Ceramide Synthase 2: Tissue Distribution, Substrate Specificity, and Inhibition Source: PubMed [Link]

-

The Physical Properties of Ceramides in Membranes Source: Annual Reviews of Biophysics [Link]

-

Adult Ceramide Synthase 2 (CERS2)-deficient Mice Exhibit Myelin Sheath Defects Source: PMC / NIH [Link]

-

Quantification of Ceramide Species in Biological Samples by LC-ESI-MS/MS Source: PMC / NIH [Link]

-

Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes Source: MDPI [Link]

-

Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation Source: MDPI [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adult Ceramide Synthase 2 (CERS2)-deficient Mice Exhibit Myelin Sheath Defects, Cerebellar Degeneration, and Hepatocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CerS2 and the Architecture of C20+ Ceramides: A Technical Guide

The following technical guide details the function, mechanism, and experimental analysis of Ceramide Synthase 2 (CerS2), with a specific focus on its role in synthesizing C20-ceramide (N-arachidoyl-sphingosine) and Very Long Chain (VLC) ceramides.

Executive Summary

Ceramide Synthase 2 (CerS2) is the most abundant isoform of the ceramide synthase family in mammalian tissues, functioning as the primary architect of Very Long Chain (VLC) ceramides (C22, C24, C24:1). While its catalytic efficiency (

This guide addresses a common nuance in sphingolipid biology: C20-ceramide represents a "boundary lipid"—a substrate shared between the long-chain synthases (CerS4) and the very-long-chain synthases (CerS2). Understanding CerS2's contribution to the C20 pool is vital for drug developers, as shifts in the C20:C24 ratio are emerging biomarkers for liver pathology, insulin resistance, and myelin integrity.

Molecular Mechanism of Action

CerS2 is an integral membrane protein of the Endoplasmic Reticulum (ER). It catalyzes the N-acylation of sphinganine (in the de novo pathway) or sphingosine (in the salvage pathway) using fatty acyl-CoA donors.

The Acyl-CoA Selectivity Filter

Unlike CerS5/6 (which strictly prefer C16:0) or CerS1 (C18:0), CerS2 contains a substrate-binding tunnel optimized for hydrophobic chains exceeding 20 carbons.

-

Primary Substrates: C22:0-CoA (behenoyl), C24:0-CoA (lignoceryl), C24:1-CoA (nervonoyl).

-

Secondary Substrate: C20:0-CoA (arachidoyl).

-

Mechanism: The reaction proceeds via a ping-pong mechanism .[1][2] The enzyme first binds the acyl-CoA, forming a transient acyl-enzyme intermediate, before the sphingoid base binds and accepts the fatty acid chain.

The "Homeostatic Compensation" Phenomenon

In CerS2-deficient models (e.g., CerS2-null mice), the lipidome undergoes a drastic shift. While C22 and C24 ceramides are depleted (>90% reduction), C20-ceramide levels often remain stable or only moderately reduced . This indicates that while CerS2 can synthesize C20, CerS4 acts as the redundant or primary synthase for C20 in many tissues. However, in conditions of CerS4 downregulation or massive VLC fatty acid flux, CerS2's contribution to the C20 pool becomes rate-limiting.

Pathway Visualization

The following diagram illustrates the substrate specificity overlap, highlighting C20 as the transition point between CerS4 and CerS2 activity.

Caption: Substrate specificity map showing C20-CoA as a shared substrate between CerS4 (primary) and CerS2 (secondary).

Physiological & Pathological Context

Understanding the chain length is crucial because the biological function of ceramide is structure-specific .

| Feature | C16 Ceramide (CerS5/6) | C20 Ceramide (CerS2/4) | C22-C24 Ceramide (CerS2) |

| Membrane Biophysics | Increases membrane fluidity relative to VLCs. | Intermediate properties. | Increases membrane order; critical for "lipid rafts." |

| Primary Tissue | Adipose, White Blood Cells. | Skin, Kidney, Brain. | Liver (Hepatocytes), Kidney, Brain (Myelin). |

| Pathology | Pro-apoptotic; linked to insulin resistance.[3] | Linked to skin barrier function.[4] | Protective in liver; deficiency causes hepatocarcinogenesis. |

| CerS2 KO Phenotype | Compensatory Increase (leads to apoptosis). | Variable/Stable (redundancy). | Depleted (leads to ER stress). |

Key Insight for Drug Development: Therapeutic inhibition of CerS2 is generally undesirable due to the loss of protective C24-ceramides and the compensatory upregulation of pro-apoptotic C16-ceramides. However, modulating the C20/C24 ratio is a target for treating metabolic dysfunction-associated steatohepatitis (MASH) and demyelinating disorders.

Experimental Protocol: Quantifying CerS2 Activity

To specifically study CerS2 function in C20 synthesis, one must distinguish it from CerS4 activity. This requires a robust LC-MS/MS workflow using chain-specific internal standards.

Workflow: Targeted Lipidomics (LC-MS/MS)

Objective: Accurate quantitation of C20:0 vs C24:0 ceramide species in biological matrices (Plasma/Tissue).

Reagents:

-

Internal Standards (IS): C12-Ceramide (non-physiological) or deuterated variants (d18:1/20:0-d7, d18:1/24:0-d7).

-

Extraction Solvent: Isopropanol:Water:Ethyl Acetate (30:10:60 v/v).

Step-by-Step Protocol:

-

Sample Homogenization:

-

Homogenize tissue (10 mg) in 200 µL PBS.

-

Add 10 µL of Internal Standard Cocktail (2 µM final conc).

-

-

Liquid-Liquid Extraction:

-

Add 600 µL Extraction Solvent. Vortex vigorously for 10 mins.

-

Centrifuge at 4,000 x g for 10 mins at 4°C.

-

Collect the upper organic phase. Re-extract lower phase once.

-

Dry combined organic phases under Nitrogen gas (

).

-

-

Reconstitution:

-

Resuspend in 100 µL Methanol/Formic Acid (99:1).

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

-

Mobile Phase B: 0.1% Formic Acid in Methanol + 5mM Ammonium Formate.

-

Gradient: 60% B to 100% B over 5 mins. Hold 2 mins.

-

Detection (MRM Mode):

-

C20-Ceramide: Precursor m/z 566.5

Product m/z 264.3 (Sphingosine backbone). -

C24-Ceramide: Precursor m/z 622.6

Product m/z 264.3.

-

-

Analytical Workflow Diagram

Caption: Standardized LC-MS/MS workflow for differentiating C20 and C24 ceramide species.

Validating Specificity: The CerS2 Knockout Model

To confirm CerS2's role in C20 synthesis in your specific model system, use the following validation logic:

-

Genetic Ablation: Utilize CRISPR/Cas9 or siRNA to knockdown CERS2.

-

Readout Analysis:

-

If C24 drops but C20 is stable : CerS2 is not the primary C20 synthase in this tissue (likely CerS4).

-

If both C24 and C20 drop : CerS2 is the dominant synthase for both, or CerS4 expression is low in this tissue.

-

Compensatory Check: Measure C16 levels. A spike in C16 confirms functional CerS2 loss (loss of VLC-CoA competition allows CerS5/6 to dominate).

-

References

-

Laviad, E. L., et al. (2008). "Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate."[5] Journal of Biological Chemistry.

-

Pewzner-Jung, Y., et al. (2010). "A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: Alterations in Lipid Metabolic Pathways." Journal of Biological Chemistry.

-

Mizutani, Y., et al. (2005). "Mammalian Lass6 and its related family members regulate synthesis of specific ceramides."[5] Biochemical Journal.

-

Raichur, S., et al. (2014). "CerS2 Haploinsufficiency Inhibits β-Oxidation and Confers Susceptibility to Diet-Induced Steatohepatitis and Insulin Resistance." Cell Metabolism.

-

Park, J. W., et al. (2014). "Ceramide Synthase 2 Null Mice Are Protected from Ovalbumin-Induced Asthma." International Journal of Molecular Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of the mechanism and inhibition of a human ceramide synthase | bioRxiv [biorxiv.org]

- 3. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Chain-Length Imperative: C20 vs. Very Long Chain (VLC) Ceramides in Stratum Corneum Architecture

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals Subject: Lipidomics, Skin Barrier Biophysics, Dermatological Pathology

Executive Summary: The "Short-Chain Shift"

In the context of the stratum corneum (SC) lipid matrix, the classification of ceramides (CER) by acyl chain length is not merely structural taxonomy—it is the determinant of barrier competence. While "Long Chain" (LC) ceramides (C16–C20) are physiologically abundant in cellular membranes for signaling, their over-representation in the SC extracellular matrix is pathological.

The central thesis of this guide is the "VLC Imperative": A functional skin barrier relies strictly on the presence of Very Long Chain (C24) and Ultra-Long Chain (C26+) ceramides to sustain the Long Periodicity Phase (LPP) and Orthorhombic packing . The shift toward C16–C20 species—often observed in Atopic Dermatitis (AD) and psoriasis—induces a phase transition from a solid, impermeable crystalline state to a fluid, permeable hexagonal state, driving Transepidermal Water Loss (TEWL).

Molecular Architectonics: The Interdigitation Mechanism

The barrier function of the SC is mediated by lipid lamellae organized into bilayers.[1][2] The mechanical stability of these bilayers depends on the interaction between the acyl chain of the ceramide and the fatty acids/cholesterol in the opposing leaflet.

The "Goldilocks" Physics of C24+

-

VLC Ceramides (C24–C26): These chains are sufficiently long to extend past the mid-plane of the bilayer. This extension allows them to interdigitate with lipids from the opposing leaflet. This "molecular velcro" locks the two leaflets together, preventing delamination and reducing lateral diffusion.

-

C20 Ceramides: A C20 acyl chain (paired with a standard C18 sphingosine base) typically fails to cross the bilayer mid-plane effectively. This results in a "butt-to-butt" arrangement rather than an interdigitated one. The interface between leaflets becomes a slip plane, increasing fluidity and permeability.

Phase Behavior: Orthorhombic vs. Hexagonal

The packing density of lipids is quantifiable via X-ray diffraction (XRD) or infrared spectroscopy (FTIR).

| Feature | VLC-Dominant (Healthy) | C20-Dominant (Pathological) |

| Lattice Structure | Orthorhombic: Tightly packed, crystalline, rectangular lattice. | Hexagonal: Loosely packed, fluid-like, cylinder lattice. |

| Permeability | Near-zero for water/electrolytes. | High permeability (Leaky). |

| Lamellar Phase | Long Periodicity Phase (LPP): ~13 nm repeat distance. | Short Periodicity Phase (SPP): ~6 nm repeat distance. |

| Thermodynamics | High melting transition temperature ( | Lower |

Visualization: Lamellar Organization

The following diagram illustrates the structural failure caused by C20 accumulation compared to the robust interdigitation of C24/C26 species.

Caption: Structural comparison of lipid bilayers. Left: VLC ceramides cross the mid-plane, locking the structure. Right: Short C20 chains fail to bridge the gap, creating a fluid, leaky barrier.

Biosynthetic Origins: The Enzymatic Switch

The profile of ceramides in the skin is not random; it is strictly regulated by the expression of Ceramide Synthases (CerS) and Elongases (ELOVL).

The CerS3 vs. CerS2/4 Conflict

-

CerS3 (The Barrier Builder): Exclusively responsible for synthesizing C26+ ceramides and the ω-O-acylceramides (EOS) required for the Cornified Lipid Envelope.[3][4] Loss of CerS3 is lethal in neonatal mice due to rapid dehydration.[4][5]

-

CerS2/CerS4 (The Regulators): Preferentially synthesize C20–C24 ceramides. In inflammatory states (e.g., AD), cytokine signaling (IL-4, IL-13) often downregulates CerS3 and ELOVL4, while maintaining or upregulating CerS2/4. This shifts the lipid pool toward shorter chains.

Pathway Visualization

This diagram maps the divergence point where therapeutic or pathological outcomes are determined.

Caption: Biosynthetic bifurcation. The "Pathology Route" (Red) dominates when ELOVL4/CerS3 are downregulated, leading to C20 accumulation. The "Barrier Route" (Green) requires specific elongation to C26+.

Analytical Methodologies: Self-Validating Protocols

To rigorously assess the C20/VLC ratio, researchers must use quantitative lipidomics. Simple TLC (Thin Layer Chromatography) is often insufficient to resolve chain lengths within subclasses.

Protocol: LC-MS/MS Profiling of Stratum Corneum

Objective: Quantify the molar ratio of C20 vs C24+ ceramides.

Step 1: Sampling (Tape Stripping)

-

Use D-Squame discs. Apply constant pressure (

) for 10 seconds. -

Discard the first strip (surface contamination). Collect strips 3–10.

-

Validation: Measure protein content on each strip (Bradford assay) to normalize lipid data.

Step 2: Lipid Extraction (Bligh & Dyer Modified)

-

Submerge strips in Methanol:Chloroform (2:1 v/v).

-

Sonicate for 15 mins at 4°C (prevents hydrolysis).

-

Add internal standards (e.g., d18:1/12:0 ceramide and d18:1/25:0 ceramide) before extraction to account for recovery losses.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

-

MS Mode: Multiple Reaction Monitoring (MRM).

-

Target Transition (C20-Cer): Precursor

[M+H]+ -

Target Transition (C24-Cer): Precursor

[M+H]+

-

-

Data Processing: Calculate the Average Chain Length (ACL) index:

Pathological Context & Therapeutic Implications[5]

The "Atopic" Lipid Profile

In Atopic Dermatitis, the total ceramide content may be reduced, but the compositional shift is more damaging.

-

Observation: Significant increase in C16 and C20 species (CerS2 products).

-

Deficit: Drastic reduction in C24, C26, and EOS (CerS3 products).

-

Result: The lipid matrix cannot form the LPP. The barrier becomes permeable to allergens (driving inflammation) and water (driving dryness).

Therapeutic Engineering

Topical formulations often fail because they utilize "generic" ceramides (often C18 or C20 derived from yeast or plants without chain elongation).

-

Recommendation: Formulations must prioritize C24:0 (Lignoceric) or C26:0 (Cerotic) moieties.

-

Advanced Strategy: Use of "Pseudo-ceramides" designed to mimic the physical length of C24+ or providing precursors like Phytosphingosine + Behenic Acid (C22) to drive endogenous synthesis toward longer chains.

References

-

Molecular organiz

-

Ceramide Synthase Specificity.

-

Pathology in Atopic Derm

-

LC-MS/MS Methodologies.

- Source: Journal of Chrom

- Title: "Quantitative profiling of ceramides in human str

-

URL:[Link]

-

Biophysical Phase Behavior.

Sources

- 1. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology < RESEARCH PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

Physiological Profiling of C20 Ceramide: Quantitation, Compartmentalization, and Functional Significance

This guide provides a technical deep-dive into the physiological compartmentalization, quantification, and biological significance of C20-Ceramide (N-arachidoyl-sphingosine).

Executive Summary

While C16-ceramide (palmitoyl) and C24-ceramide (lignoceryl) often dominate metabolic disease research due to their respective roles in insulin resistance and proliferation, C20-ceramide (d18:1/20:0) occupies a unique and critical physiological niche. It is not merely an intermediate; it is a distinct bioactive lipid with tissue-specific abundance—most notably in the heart —and serves as a divergent biomarker in metabolic syndrome across different ethnic populations. This guide outlines the precise analytical workflows required to distinguish C20 from its abundant congeners and details its physiological concentrations in plasma versus tissue.

Analytical Challenges & Methodology

Accurate quantification of C20-ceramide requires liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Immunochemical methods are insufficient due to cross-reactivity between acyl chain lengths.

The "Isobaric" Trap

Researchers must distinguish C20-ceramide (d18:1/20:0, MW ~565.9) from potential structural isomers or near-isobars in complex matrices. High-resolution separation is non-negotiable to prevent ion suppression from the vastly more abundant phosphatidylcholines (PCs) and sphingomyelins (SMs).

Validated Extraction & Quantification Protocol

The following workflow maximizes recovery of Very Long Chain (VLC) ceramides like C20, which are more hydrophobic than C16 species.

Protocol: Modified Bligh & Dyer for VLC Ceramides

-

Sample Prep: Aliquot 50 µL plasma or 10 mg homogenized tissue (normalized to protein content).

-

Internal Standard Spike: Add 10 µL of C17-Ceramide (d18:1/17:0) or C25-Ceramide cocktail (200 nM). Rationale: C17 is non-physiological and elutes near C20, providing optimal ionization correction.

-

Monophasic Extraction: Add 750 µL Chloroform:Methanol (1:2 v/v). Vortex 30s. Incubate 37°C for 1 hour. Rationale: Heat improves solubilization of VLC lipids.

-

Phase Separation: Add 250 µL Chloroform + 250 µL H2O. Centrifuge 3000 x g, 10 min.

-

Recovery: Collect lower organic phase. Dry under N2 gas. Reconstitute in 100 µL Methanol:Isopropanol (50:50).

LC-MS/MS Workflow Diagram

The following diagram illustrates the critical decision points in the analytical pipeline.

Caption: Optimized LC-MS/MS workflow for targeted C20-ceramide quantification using MRM transitions.

Physiological Landscape: Plasma vs. Tissue

C20-ceramide exhibits a distinct compartmentalization profile. Unlike C16 (ubiquitous) or C24 (liver-dominant), C20 is moderately abundant in plasma but disproportionately enriched in cardiac tissue.

Quantitative Reference Values

The following data aggregates validated LC-MS/MS measurements from healthy controls and murine models.

Table 1: Physiological Concentrations of C20-Ceramide

| Compartment | Species | Concentration (Mean ± SD) | Unit | Context/Notes |

| Plasma | Human | 81.0 ± 21.9 | pmol/mL (nM) | Healthy Caucasian controls [1].[2] |

| Plasma | Human | 123.1 ± 64.2 | pmol/mL (nM) | Metabolic Syndrome (MetD) subjects [1].[2] |

| Plasma | Mouse | ~15 - 25 | pmol/mL | Lower than human; increases in db/db models [2]. |

| Heart | Mouse | 187.6 ± 106.4 | pmol/mg protein | Highest tissue abundance. Major species in cardiomyocytes [3]. |

| Liver | Mouse | ~20 - 40 | pmol/mg protein | Regulated by CerS4/CerS2; lower than C16/C24 [4]. |

| Muscle | Rat | 21.0 ± 3.4 | pmol/mg | Moderate abundance; responsive to exercise [5]. |

The "Heart" Anomaly

A critical insight for drug developers is the cardiac enrichment of C20-ceramide . In the heart, C20 is not a minor species; it rivals C22 and C24 in abundance. This suggests that CerS4 (Ceramide Synthase 4) plays a more significant role in cardiac lipidology than in hepatic biology, where CerS2 dominates.

Biogenesis & Signaling Pathways

C20-ceramide synthesis is regulated by the intersection of CerS4 and CerS2. Understanding this specificity is vital for targeting enzymes without inducing off-target toxicity (e.g., inhibiting CerS2 causes severe liver pathology, whereas CerS4 modulation may be more tolerated).

Enzyme Specificity

-

CerS1: C18 (Brain/Muscle)[3]

-

CerS2: C22, C24, C24:1 (Liver/Kidney) - Protective/Proliferative

-

CerS4: C18, C20 (Skin/Heart/Liver) - The primary driver of C20

-

CerS6: C16 (Immune/Adipose) - Apoptotic/Insulin Resistance

Signaling Pathway Diagram

The diagram below maps the specific synthesis and downstream effects of C20-ceramide, contrasting it with the "metabolic bad actor" C16.

Caption: De novo synthesis pathway highlighting CerS4 as the primary generator of physiological C20-ceramide.

Implications for Drug Development

Biomarker Utility

Elevated plasma C20-ceramide is significantly associated with metabolic dysfunction in specific populations.

-

Clinical Insight: In Caucasian cohorts, C20 levels correlate positively with Metabolic Syndrome. However, in African American cohorts, this correlation is inverted or absent, suggesting genetic variances in CERS4 or ACER (ceramidase) activity [1].

-

Ratio Analysis: The C24:0/C16:0 ratio is the gold standard for cardiovascular risk (higher is better). C20 often tracks with C16 (deleterious) rather than C24 (protective) in metabolic contexts, making it a potential secondary marker for "lipid oversupply" stress.

Therapeutic Targeting

Targeting C20 specifically would require selective CerS4 inhibition .

-

Indication: Potential utility in cardiomyopathies where ceramide accumulation drives lipotoxicity, given the high baseline C20 in heart tissue [3].

-

Safety: Unlike CerS2 knockout (which causes hepatocarcinogenesis), CerS4 knockout mice are viable but show alopecia and skin barrier defects, suggesting a more manageable safety profile for systemic inhibitors.

References

-

Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites. Source: NIH / PubMed Central [Link]

-

Ceramide levels in diabetic mouse plasma and kidney tissue. Source: ResearchGate / Scientific Reports [Link]

-

Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids. Source: Journal of Pharmacology and Experimental Therapeutics [Link]

-

Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition. Source: Journal of Biological Chemistry [Link]

-

Quantification of Ceramide Species in Biological Samples by LC-ESI-MS/MS. Source: NIH / PMC [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of C20 Ceramide (d18:1/20:0) in Biological Matrices via LC-ESI-MS/MS

Abstract & Biological Context

Ceramides are the central hub of sphingolipid metabolism, serving not only as structural components of membranes but as potent bioactive signaling molecules.[1][2] While C16 and C24 ceramides are often the most abundant, C20 Ceramide (d18:1/20:0) has emerged as a specific biomarker of interest in metabolic dysregulation. Elevated circulating levels of C20 ceramide have been distinctively linked to insulin resistance, type 2 diabetes susceptibility, and mitochondrial dysfunction in skeletal muscle [1, 8].

Precise quantification of C20 ceramide is analytically challenging due to its high lipophilicity, potential for isobaric interference from structural isomers (e.g., d20:1/18:0), and significant matrix effects in plasma and tissue. This protocol details a robust, self-validating LC-MS/MS workflow utilizing Methyl-tert-butyl ether (MTBE) extraction and dynamic Multiple Reaction Monitoring (MRM).

Analytical Workflow

The following directed graph illustrates the critical path from sample preparation to data acquisition. Note the use of MTBE for phase separation, which places the lipid-rich organic layer on top, facilitating automation and reducing contamination risk compared to traditional chloroform methods.[3]

Figure 1: Optimized Lipidomics Workflow. The MTBE extraction method ensures high recovery of hydrophobic ceramides while minimizing protein carryover.

Experimental Design & Causality

Internal Standard Selection

Recommendation: C17 Ceramide (d18:1/17:0) or C20 Ceramide-d7 .

-

Causality: Quantification must be ratiometric. C20 ceramide is endogenous; therefore, a "blank" matrix does not exist. C17 ceramide is non-endogenous in most mammalian systems and shares near-identical ionization efficiency and retention time properties with C20, without the cost of deuterated isotopes. However, for absolute rigor in clinical assays, the deuterated analog (C20-d7) is the gold standard to correct for specific matrix suppression effects [2, 5].

Sample Preparation: The MTBE Advantage

While the Bligh-Dyer method is historical, this protocol utilizes MTBE (Methyl-tert-butyl ether) .[4]

-

Why: In Bligh-Dyer (Chloroform/MeOH), the lipid layer is at the bottom, forcing the needle to pass through the protein/aqueous layer, risking contamination. In MTBE extraction, the lipid layer is the supernatant, allowing for cleaner, easier recovery [4, 9].[3]

Detailed Protocol

Reagents[5]

-

Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Water, MTBE, Formic Acid, Ammonium Formate.

-

Standards: C20 Ceramide (d18:1/20:0) and C17 Ceramide (Internal Standard).[5]

Extraction Procedure (Plasma)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL glass-lined tube.

-

Spike IS: Add 10 µL of C17 Ceramide working solution (e.g., 500 ng/mL in MeOH).

-

Protein Precipitation: Add 200 µL Methanol (cold). Vortex for 10 sec.

-

Extraction: Add 750 µL MTBE . Vortex for 10 min at room temperature.

-

Phase Separation: Add 200 µL Water (MS-grade) to induce phase separation.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Collection: Transfer 600 µL of the upper organic layer to a fresh tube.

-

Dry: Evaporate to dryness under nitrogen stream at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (See Section 5.1). Vortex well and transfer to LC vial.

LC-MS/MS Method Parameters

Liquid Chromatography[7]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Reverse Phase C18.

-

Specific Recommendation: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Why: C18 provides necessary retention to separate C20 from isobaric interferences.

-

-

Column Temp: 50°C (Higher temp improves peak shape for lipids).

-

Mobile Phase A: 60:40 Water:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Note: The addition of IPA in Mobile Phase B is critical for eluting highly lipophilic long-chain ceramides.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0.00 | 40 | 0.4 |

| 2.00 | 40 | 0.4 |

| 8.00 | 99 | 0.4 |

| 10.00 | 99 | 0.4 |

| 10.10 | 40 | 0.4 |

| 12.00 | 40 | 0.4 |

Mass Spectrometry (Triple Quadrupole)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][6]

-

Source Temp: 350°C.

-

Capillary Voltage: 4500 V.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| C20 Ceramide | 594.6 | 264.3 | 40 | 30 |

| C17 Ceramide (IS) | 552.5 | 264.3 | 40 | 28 |

| C24 Ceramide (Ref) | 650.6 | 264.3 | 45 | 35 |

Note: The product ion 264.3 corresponds to the sphingosine backbone (d18:1) minus two water molecules [1, 5].[8]

Validation & Quality Control

To ensure this protocol is a self-validating system , you must monitor the following:

-

Linearity: Construct a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). R² must be > 0.99.[7]

-

Matrix Effect (ME):

-

Calculate:

. -

Acceptance: 80-120%. If suppression is high (<80%), switch to C20-d7 IS or dilute the sample.

-

-

Isobaric Check:

-

Be aware that C18 dihydroceramide (d18:0/18:0) has a mass of ~568.6, but C18:1 Ceramide (d18:1/18:0) is ~566.6.

-

Interference: A rare isomer, C18 Ceramide with a d20:1 backbone (d20:1/18:0), is isobaric (m/z 594.6). In standard mammalian plasma, d18:1 is dominant (>95%), making this interference negligible for general profiling, but critical to note for neurological tissues where d20 backbones are more common [17].

-

References

-

LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024). Chromatography Online. Link

-

Validating LC-MS/MS Results for C20-Dihydroceramide: A Guide to Internal Standard Selection. (2025). BenchChem.[10] Link

-

Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers. (2020).[11] bioRxiv. Link

-

Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions. (2018). Scientific Reports/ResearchGate. Link

-

Quantification of ceramide species in biological samples by LC-ESI-MS/MS. (2004). Journal of Lipid Research. Link

-

Quantification of ceramide levels in mammalian cells by HPLC-MS/MS-MRM. (2011). ResearchGate. Link

-

Internal standards for lipidomic analysis. (2007). LIPID MAPS. Link

-

Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides. (2013). Analytical and Bioanalytical Chemistry. Link

-

Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. (2008). Journal of Lipid Research. Link

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Sphingolipids-Creative Enzymes [creative-enzymes.com]

- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ReTimeML: a retention time predictor that supports the LC–MS/MS analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Preparing C20 Ceramide Liposomes in Drug Delivery

Introduction: The Therapeutic Potential of C20 Ceramide Liposomes

Ceramides, a class of sphingolipids, are integral components of cellular membranes and potent signaling molecules involved in critical cellular processes such as apoptosis, cell cycle arrest, and autophagy.[1][2] Among the various ceramide species, long-chain ceramides like C20 ceramide are gaining significant attention in cancer therapeutics due to their role as tumor-suppressor lipids.[1] However, the inherent hydrophobicity and poor solubility of C20 ceramide present significant challenges for its direct therapeutic application.

Liposomal encapsulation offers a robust solution to overcome these limitations. By incorporating C20 ceramide into a lipid bilayer, we can create nanoscale vesicles that enhance its bioavailability, facilitate targeted delivery to tumor tissues, and potentiate its pro-apoptotic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of C20 ceramide liposomes for drug delivery, with a particular focus on anticancer therapies.

Rationale for C20 Ceramide in Drug Delivery

The inclusion of C20 ceramide in liposomal formulations is not merely as a structural component but as an active therapeutic agent. Here’s why:

-

Enhanced Stability and Rigidity: Ceramides increase the rigidity of the liposomal membrane, leading to enhanced stability and controlled drug release.

-

Pro-Apoptotic Activity: C20 ceramide can directly induce apoptosis in cancer cells, acting synergistically with encapsulated chemotherapeutic agents.[1][2]

-

Overcoming Drug Resistance: Ceramide-containing liposomes have been shown to circumvent multidrug resistance in cancer cells.

-

Improved Cellular Uptake: The lipidic nature of these liposomes facilitates their interaction with and uptake by cancer cells.

Experimental Workflow for C20 Ceramide Liposome Preparation and Characterization

The following diagram illustrates the overall workflow for the preparation and characterization of drug-loaded C20 ceramide liposomes.

Caption: Figure 1. A schematic overview of the key stages in the preparation and evaluation of C20 ceramide liposomes.

Detailed Protocols

Protocol 1: Preparation of C20 Ceramide Liposomes using Thin-Film Hydration

This protocol details the preparation of C20 ceramide liposomes using the widely adopted thin-film hydration method.[3] This technique is favored for its simplicity and efficiency in forming multilamellar vesicles (MLVs).

Materials:

-

C20 Ceramide

-

Phosphatidylcholine (e.g., DSPC or DPPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Drug for encapsulation (e.g., Doxorubicin)

Equipment:

-

Rotary evaporator

-

Water bath

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Procedure:

-

Lipid Dissolution:

-

Accurately weigh the desired amounts of C20 ceramide, phosphatidylcholine, and cholesterol. A common starting molar ratio is 10:10:80 (C20 Ceramide:Cholesterol:Phosphatidylcholine).[4]

-

Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

-

-

Hydration:

-

Add the hydration buffer, pre-heated to the same temperature as the water bath, to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs).

-

-

Sonication (Size Reduction):

-

To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension.

-

Probe sonication: Use a probe sonicator with short bursts of energy interspersed with cooling periods to prevent lipid degradation.

-

Bath sonication: Place the vial containing the liposome suspension in a bath sonicator for a defined period.

-

-

Extrusion (Homogenization):

-

For a more uniform size distribution, subject the sonicated liposomes to extrusion.

-

Load the liposome suspension into a gas-tight syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process forces the liposomes through the pores, resulting in unilamellar vesicles of a specific size.

-

-

Purification:

-

To remove unencapsulated drug and other impurities, purify the liposome suspension using methods such as size exclusion chromatography or dialysis.

-

Protocol 2: Physicochemical Characterization of C20 Ceramide Liposomes

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared liposomes.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer.

-

Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential.

-

-

Expected Values:

-

Particle Size: Typically in the range of 100-200 nm for drug delivery applications.[5]

-

PDI: A PDI value below 0.3 indicates a homogenous and monodisperse population of liposomes.[6]

-

Zeta Potential: A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability.[7]

-

2. Morphological Analysis:

-

Technique: Transmission Electron Microscopy (TEM)

-

Procedure:

-

Place a drop of the diluted liposome suspension on a carbon-coated copper grid.

-

Negatively stain the sample (e.g., with uranyl acetate or phosphotungstic acid).

-

Allow the grid to dry and then visualize the liposomes under a transmission electron microscope.

-

-

Expected Outcome: TEM images should reveal spherical vesicles and confirm the size and morphology of the liposomes.

Protocol 3: Determination of Drug Encapsulation Efficiency and In Vitro Release

1. Encapsulation Efficiency (EE%):

-

Principle: To quantify the amount of drug successfully encapsulated within the liposomes.

-

Procedure:

-

Separate the unencapsulated ("free") drug from the liposomes using a suitable method like centrifugation, dialysis, or size exclusion chromatography.

-

Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

-

Expected Outcome: High encapsulation efficiency is desirable, often exceeding 90% for optimized formulations.[5][7]

2. In Vitro Drug Release:

-

Principle: To study the release kinetics of the encapsulated drug from the liposomes over time.

-

Technique: Dialysis method

-

Procedure:

-

Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using an appropriate analytical method.

-

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]

Data Presentation: Expected Physicochemical Properties

The following table summarizes the expected physicochemical properties of C20 ceramide liposomes prepared according to the described protocols.

| Parameter | Expected Value | Significance |

| Particle Size (Z-average) | 100 - 200 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution.[6] |

| Zeta Potential | > ±30 mV | Predicts the colloidal stability of the liposome suspension.[7] |

| Encapsulation Efficiency (EE%) | > 90% | High EE% ensures efficient drug delivery.[5][7] |

Cellular Uptake and Mechanism of Action

C20 ceramide liposomes are internalized by cells primarily through endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9][10][11] The specific pathway can be influenced by the liposome's surface charge, size, and the cell type.

Once inside the cell, the liposomes are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can facilitate the degradation of the liposome and the release of the encapsulated drug and C20 ceramide into the cytoplasm.

The released C20 ceramide can then exert its pro-apoptotic effects through various signaling pathways. It is known to be a key mediator in cellular stress responses and can trigger apoptosis by influencing mitochondrial membrane permeability and activating caspase cascades.[2]

Caption: Figure 2. A simplified diagram illustrating the cellular uptake of C20 ceramide liposomes and the subsequent induction of apoptosis.

Conclusion and Future Perspectives

The preparation of C20 ceramide liposomes represents a promising strategy for the effective delivery of anticancer drugs. The protocols outlined in this application note provide a robust framework for the formulation and characterization of these advanced drug delivery systems. The inherent pro-apoptotic activity of C20 ceramide, combined with the versatility of liposomal delivery, opens up new avenues for developing synergistic combination therapies to combat cancer. Future research should focus on optimizing lipid compositions for specific cancer types, exploring targeted delivery strategies by functionalizing the liposome surface with ligands, and conducting in vivo studies to validate the therapeutic efficacy of these formulations.

References

-

A review of ceramide analogs as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. (2020, October 27). PubMed. Retrieved February 6, 2026, from [Link]

-

Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Optimization and Characterization of Liposome Formulation by Mixture Design. (2012, February 7). PubMed. Retrieved February 6, 2026, from [Link]

-

Ceramide in apoptotic signaling and anticancer therapy. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. (n.d.). Symbiosis Online Publishing. Retrieved February 6, 2026, from [Link]

-

Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. (2022, August 2). MDPI. Retrieved February 6, 2026, from [Link]

-

Physico-chemical characterization of different liposome formulations. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

A brief review on Qbd approach on liposome and the requirements for regulatory approval. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 6, 2026, from [Link]

-

Co-delivery of Doxorubicin and Ceramide in a Liposomal Formulation Enhances Cytotoxicity in Murine B16BL6 Melanoma Cell Lines. (2019, February 4). PubMed. Retrieved February 6, 2026, from [Link]

-

(PDF) Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. (2022, August 2). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. (2023, November 27). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Roles and therapeutic targeting of ceramide metabolism in cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

(PDF) Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. (2025, October 1). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Encapsulation and release of doxorubicin from silica-coated liposome. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023, January 16). PubMed. Retrieved February 6, 2026, from [Link]

Sources

- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-delivery of Doxorubicin and Ceramide in a Liposomal Formulation Enhances Cytotoxicity in Murine B16BL6 Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and characterization of liposome formulation by mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

solubilization methods for C20 ceramide in cell culture media

Application Note: High-Efficiency Solubilization of C20 Ceramide for Cell Culture

Executive Summary & Scientific Rationale

The Challenge: C20 Ceramide (N-arachidoyl-D-erythro-sphingosine) is a bioactive sphingolipid implicated in senescence, apoptosis, and membrane biophysics. However, its high hydrophobicity (LogP > 10) and relatively high melting point make it notoriously difficult to deliver to cells. Unlike short-chain analogs (e.g., C2-Ceramide) which are water-soluble, or medium-chain ceramides (C6) which form micelles easily, C20 acts like "molecular brick dust" in aqueous media—rapidly precipitating into biologically inert crystals before interacting with cell membranes.

The Solution: This guide details two field-validated protocols to overcome the "solubility barrier":

-

The Co-Solvent Dispersion Method (Ethanol:Dodecane): Uses a hydrophobic carrier (dodecane) to create stable micro-dispersions. Best for acute signaling studies.

-

The BSA-Chaperone Complex Method: Uses serum albumin to physiologically solubilize the lipid. Best for metabolic studies and long-term incubations.

Physicochemical Profile: C20 Ceramide

Understanding the molecule is the first step to successful solubilization.

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Weight | ~565.96 g/mol | Requires molar calculation for precise dosing. |

| Chain Length | 20 Carbons (Arachidoyl) | High Van der Waals forces; prone to rapid crystallization. |

| Solubility (Water) | Insoluble | Direct addition to media fails 100% of the time. |

| Solubility (DMSO) | Low (< 1 mg/mL w/ heat) | Pure DMSO is often insufficient; prone to crashing out upon dilution. |

| Solubility (EtOH:Dodecane) | High (~5-10 mg/mL) | The preferred solvent system for stock solutions. |

Protocol A: The Ethanol:Dodecane Co-Solvent Method

Mechanism: Pure ethanol is miscible with water, but when a lipid-ethanol solution hits cell media, the ethanol dilutes instantly, leaving the lipid stranded. Dodecane (a C12 alkane) is immiscible with water but soluble in ethanol. It acts as a "hydrophobic shield," keeping the ceramide in a transient micro-emulsion state long enough to fuse with cellular membranes.

Pros: Rapid; High bioavailability; Reproducible. Cons: Dodecane can be toxic at high concentrations (keep <0.1%).

Reagents:

-

C20 Ceramide (Solid powder).

-

Absolute Ethanol (200 proof, anhydrous).

-

n-Dodecane (High purity, ≥99%).

-

Sterile Glass Vials (Do not use plastic for stock storage).

Step-by-Step Protocol:

-

Prepare Solvent System (98:2):

-

Mix 980 µL of Absolute Ethanol with 20 µL of n-Dodecane .

-

Vortex vigorously for 10 seconds.

-

Note: Prepare fresh or store sealed at -20°C.

-

-

Create Stock Solution (5 mM):

-

Weigh 2.83 mg of C20 Ceramide.

-

Add 1.0 mL of the 98:2 solvent mixture.

-

Heat & Sonicate: Place the vial in a 37°C - 50°C water bath. Sonicate in a bath sonicator for 5–10 minutes until the solution is perfectly clear.

-

Critical: If the solution is cloudy, the lipid is not dissolved. Increase temp to 50°C if necessary.

-

-

Cell Delivery (The "Drop-wise" Technique):

-

Calculate the volume needed for your final concentration (e.g., for 10 µM final in 5 mL media, you need 10 µL of stock).

-

Pre-warm your culture media to 37°C.

-

While vortexing the culture media (or swirling rapidly), add the stock solution drop-wise .

-

Do not add the stock to a static dish; the local high concentration will cause precipitation.

-

Validation Check: Inspect the media under a microscope at 40x. You should see no crystals.[1] If you see "needles" or "shards," the protocol failed (likely due to cold media or lack of agitation).

Protocol B: The BSA-Chaperone Complex Method

Mechanism: Serum albumin (BSA) contains high-affinity hydrophobic pockets (Fatty Acid Binding Sites). By "loading" the ceramide into these pockets, you create a water-soluble protein-lipid complex that mimics physiological transport.

Pros: Non-toxic solvent; Physiologically relevant; Stable in media. Cons: Labor-intensive; BSA quality varies (Must use Fatty-Acid Free).

Reagents:

-

C20 Ceramide.

-

Chloroform:Methanol (2:1 v/v).

-

Fatty Acid-Free (FAF) BSA (Lyophilized powder).

-

PBS or Saline (150 mM NaCl).

-

Nitrogen gas stream.[2]

Step-by-Step Protocol:

-

Prepare Lipid Film:

-

Dissolve C20 Ceramide in Chloroform:Methanol (2:1) to 1 mg/mL.

-

Transfer the required amount (e.g., 0.56 mg for 1 µmol) to a glass tube.

-

Evaporate solvent under a stream of Nitrogen gas while rotating the tube to create a thin, uniform film on the bottom.

-

Vacuum desiccate for 1 hour to remove trace solvent.

-

-

Prepare BSA Vehicle:

-

Prepare a 0.34 mM BSA solution (approx 22.5 mg/mL) in PBS.

-

Note: A molar ratio of 1:1 to 1:3 (BSA:Ceramide) is often targeted, but excess BSA ensures solubility. A 2:1 Ceramide:BSA molar ratio is a common starting point for saturation.

-

Pre-warm the BSA solution to 37°C.

-

-

Complexation (The Hard Step):

-

Add the pre-warmed BSA solution to the dried lipid film.

-

Sonicate: Use a probe sonicator (low power) or a high-power bath sonicator.

-

Cycle: Sonicate 1 min / Vortex 30 sec / Water bath (37°C) 1 min.

-

Repeat for 3–5 cycles until the film is completely detached and the solution is clear/opalescent.

-

Tip: If the film is stubborn, incubate at 37°C with shaking for 1 hour, then sonicate again.

-

-

Filtration:

-

Pass the complex through a 0.22 µm PES filter to sterilize and remove any uncomplexed lipid aggregates.

-

Visual Workflows (Graphviz)

Figure 1: Decision Matrix & Workflow Logic

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental duration and biological context.

Quality Control & Troubleshooting

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | White "shards" or crystals visible on cell monolayer. | Stock solution added too fast or media was cold. | Pre-warm media to 37°C. Vortex media during addition. |

| Cytotoxicity | Rapid cell detachment (within 1 hr) in control wells. | Solvent toxicity (Dodecane > 0.1%). | Reduce stock volume. Ensure Ethanol:Dodecane ratio is strictly 98:2. |

| Cloudy Stock | Stock solution is opaque. | Lipid not fully dissolved. | Heat stock to 50°C. Sonicate longer. Do not use until clear. |

| No Biological Effect | Expected apoptosis/signaling absent. | Lipid stuck to plasticware or precipitated invisibly. | Use glass vials for stock. Switch to BSA method to ensure uptake.[3] |

References

-

Cayman Chemical. Sphingolipid Advice: Solubilization Protocols. Retrieved from

- Luberto, C., et al. (2002). Sphingomyelin synthase 1 regulates neurotrophin receptor p75-mediated apoptosis.Journal of Biological Chemistry.

- Bielawska, A., et al. (2008).

-

Avanti Polar Lipids. Lipid Preparation and Solubilization. Retrieved from

- Kjellberg, M. A., et al. (2015). Metabolic conversion of ceramides in HeLa cells—A cholesteryl phosphocholine delivery approach.PLOS ONE. (Discusses delivery of long-chain ceramides).

Sources

immunohistochemistry staining techniques for ceramide species

Application Note: Spatial Profiling of Ceramide Species via High-Fidelity Immunohistochemistry

Abstract

Ceramides are bioactive sphingolipids serving as critical checkpoints in cell signaling, regulating apoptosis, proliferation, and differentiation.[1] Unlike protein targets, the immunohistochemical (IHC) detection of lipids presents unique challenges due to their solubility in organic solvents commonly used in standard histological processing. This guide provides a validated, field-proven protocol for the in situ detection of ceramide species in frozen tissue sections, bypassing the delipidation artifacts inherent to formalin-fixed paraffin-embedded (FFPE) workflows.

Part 1: Technical Principles & Experimental Design

The "Lipid Problem" in Histology

Standard IHC workflows rely on dehydration (ethanol) and clearing (xylene) steps to embed tissue in paraffin. These organic solvents efficiently extract lipids, rendering FFPE sections largely unsuitable for ceramide detection unless specialized (and often inconsistent) fixation methods are employed.

-

Core Directive: Fresh Frozen (FF) tissue is the Gold Standard. It preserves the native lipid architecture without solvent extraction.

-

Fixation: Mild cross-linking with paraformaldehyde (PFA) is preferred over precipitating fixatives (acetone/methanol) which can dissolve the target antigen.

Antibody Selection Strategy

The detection of ceramides relies on antibodies that recognize the specific conformation of the sphingoid base and fatty acid chain.

| Antibody Clone / Type | Host / Isotype | Target Specificity | Application Note |

| Clone MID 15B4 | Mouse IgM | Broad Ceramide Recognition | The industry standard. Recognizes the free ceramide structure. Note: IgM requires specific secondary antibodies (Anti-Mouse IgM, not IgG). |

| Polyclonal Anti-Ceramide | Rabbit IgG | Specific Chain Lengths (e.g., C16, C24) | Offers higher sensitivity for specific species; often provides better intracellular (Golgi/Mitochondria) resolution than IgM clones. |

| Anti-Glucosylceramide | Rabbit IgG | Glucosylceramide | Essential control to differentiate between Ceramide and its glycosylated derivatives. |

Critical Reagent: Detergent Selection

-

Avoid: Triton X-100 at high concentrations (>0.1%). It is a harsh non-ionic detergent that dissolves lipid bilayers, potentially washing away the ceramide antigen.

-

Use: Saponin or Digitonin . These agents sequester cholesterol to create micropores in the membrane without solubilizing the phospholipid bilayer, preserving the lipid antigen context.

Part 2: Validated Protocol (Frozen Sections)

Pre-requisites:

-

Tissue: Freshly dissected, snap-frozen in liquid nitrogen or isopentane.

-

Embedding Medium: OCT (Optimal Cutting Temperature) compound.

-

Slides: Superfrost Plus (positively charged).

Step-by-Step Methodology